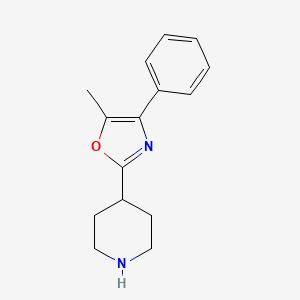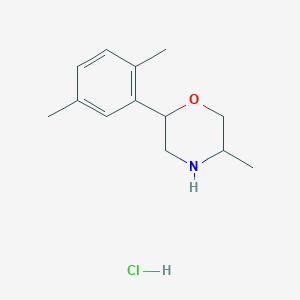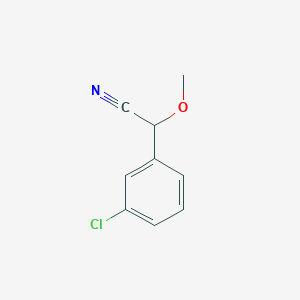![molecular formula C11H27NOSi B1455896 N-(メトキシメチル)-2-メチル-N-[(トリメチルシリル)メチル]-2-プロパンアミン CAS No. 455954-96-8](/img/structure/B1455896.png)
N-(メトキシメチル)-2-メチル-N-[(トリメチルシリル)メチル]-2-プロパンアミン
概要
説明
“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is a chemical compound used in organic synthesis . It forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives, an important class of physiologically active compounds .
Synthesis Analysis
This compound reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives .
Molecular Structure Analysis
The molecular formula of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is C13H23NOSi . The InChI Key is RPZAAFUKDPKTKP-UHFFFAOYSA-N .
Chemical Reactions Analysis
“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It also reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” are as follows: It is a clear colorless to light yellow liquid . The refractive index is 1.492 (20°C, 589 nm) . The density is 0.928 g/mL at 25 °C .
科学的研究の応用
キラルピロリジンの合成
この化合物は、不斉1,3-双極子環状付加反応によるキラルピロリジンの合成に役立ちます。 キラルピロリジンは、さまざまな生物活性分子中に存在するため、医薬品化学において価値があります .
アゾメチンイリドの形成
それは、α,β-不飽和エステルと[3+2]環状付加反応を起こすアゾメチンイリドを形成し、N-ベンジル置換ピロリジンを生成します。 この反応は、天然物や医薬品によく見られる窒素含有五員環を構築するために重要です .
大規模合成用途
この化合物は、実用的で規模の大きな合成に使用されます。 単純な前駆体から複雑な構造を形成する反応に関与できるため、大量のキラル分子が必要とされる産業用途に価値があります .
生理活性化合物の合成
これは、さまざまな生理活性を持つ重要な化合物群である3-カルボキシ-1-アザビシクロ[2.2.1]ヘプタン誘導体の合成に使用されます。 これらの誘導体は、薬物開発の候補となり得ます .
有機合成中間体
有機合成の中間体として、この化合物はさまざまな有機変換への経路を提供し、化学研究において不可欠な多様な分子構造の作成を可能にします .
材料科学研究
材料科学では、この化合物は、反応性のシリル基とアミノ基により、材料の表面特性を変更したり、特定の機能を持つ新しい高分子構造を作成したりするために使用できます .
触媒
この化合物のシリル基は、触媒サイクルで保護基または脱離基として作用するため、より効率的な化学プロセスを開発するための触媒研究において汎用性の高い試薬となります .
バイオコンジュゲーション
この化合物のアミノ基は、生体分子を他の実体と結合させるバイオコンジュゲーションに使用できます。 これは、標的型薬物送達システムと診断の開発において特に役立ちます .
Safety and Hazards
When handling “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is also advised to avoid the formation of dust and aerosols, and to use non-sparking tools . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
It is used in the synthesis of pyrrolidine derivatives , which are known to act as sodium channel blockers . Sodium channels play a crucial role in the generation and conduction of action potentials, and are the target of a variety of drugs used for the treatment of diseases like epilepsy and pain .
Mode of Action
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This reaction affords N-benzyl substituted pyrrolidines in good yields . These pyrrolidines can act as sodium channel blockers .
Biochemical Pathways
As a sodium channel blocker, it would affect the propagation of action potentials in neurons, which could have downstream effects on a variety of neurological processes .
Result of Action
The molecular and cellular effects of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine’s action would depend on the specific context in which it is used. As a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, which could have effects on a variety of neurological processes .
生化学分析
Biochemical Properties
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine plays a vital role in biochemical reactions due to its ability to form azomethine ylides. These ylides readily undergo [3+2] cycloaddition reactions with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, attacking electrophilic centers in the target molecules.
Cellular Effects
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form azomethine ylides and participate in cycloaddition reactions can impact the synthesis of key biomolecules within cells . This, in turn, affects cellular functions such as protein synthesis, enzyme activity, and metabolic pathways. The compound’s interactions with cellular components can lead to changes in gene expression, influencing the production of proteins and other essential biomolecules.
Molecular Mechanism
The molecular mechanism of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine involves its ability to form azomethine ylides, which act as intermediates in [3+2] cycloaddition reactions . These ylides interact with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines. The compound’s nucleophilic nature allows it to attack electrophilic centers in target molecules, facilitating the formation of complex organic structures. Additionally, the compound’s interactions with enzymes and proteins can lead to enzyme inhibition or activation, further influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine can change over time due to its stability and degradation properties . The compound is sensitive to moisture and light, which can lead to its degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that the compound’s stability can be maintained under controlled conditions, such as storage in a dark, dry environment. Prolonged exposure to adverse conditions can lead to degradation, affecting its ability to participate in cycloaddition reactions and other biochemical processes.
Dosage Effects in Animal Models
The effects of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine vary with different dosages in animal models . At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including irritation to the respiratory system and skin . Threshold effects have been observed, where the compound’s efficacy in biochemical reactions is maximized at specific dosages, beyond which adverse effects become more pronounced.
Metabolic Pathways
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine is involved in various metabolic pathways, primarily through its ability to form azomethine ylides and participate in cycloaddition reactions . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Its role in synthesizing complex organic molecules can impact the overall metabolic activity within cells, affecting the production of essential biomolecules and intermediates.
Transport and Distribution
Within cells and tissues, N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within cells and tissues.
Subcellular Localization
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine exhibits specific subcellular localization, which can impact its activity and function . The compound’s ability to form azomethine ylides and participate in cycloaddition reactions is influenced by its localization within cellular compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on biochemical pathways and cellular processes.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)12(8-9-13-4)10-14(5,6)7/h8-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKJOHXJEZUROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCOC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735108 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
455954-96-8 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





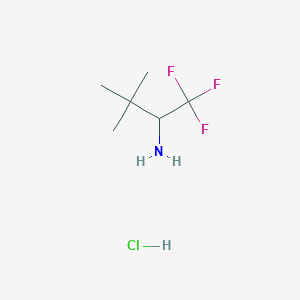

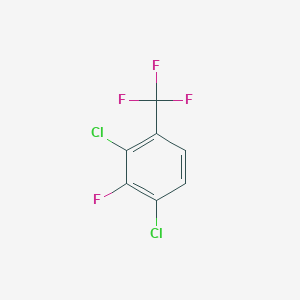

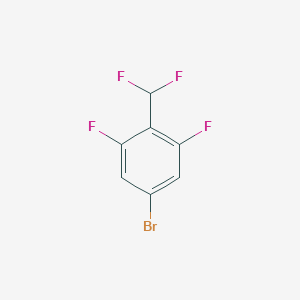


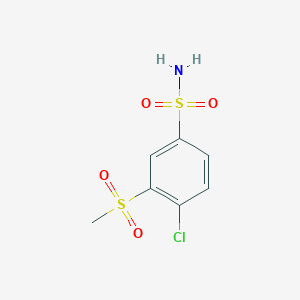
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)
